
1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid, also known as NTP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Mecanismo De Acción
The mechanism of action of 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is not fully understood. However, studies have shown that 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. Additionally, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In agrochemicals, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to exhibit potent insecticidal activity against various pests, including mosquitoes and aphids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in lab experiments is its potent pharmacological effects, which make it a valuable tool for studying various biological processes. Additionally, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid. One of the areas of interest is the development of 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid and its potential applications in material science. Furthermore, research is needed to explore the potential of 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid as an insecticide and its impact on the environment.
Métodos De Síntesis
The synthesis of 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves the reaction of 2-nitrobenzaldehyde and 3-(trifluoromethyl)pyrazole-4-carboxylic acid in the presence of a base catalyst, such as potassium carbonate, in a solvent such as dimethylformamide. The reaction leads to the formation of 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid as a yellow solid with a melting point of approximately 170°C.
Aplicaciones Científicas De Investigación
1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to exhibit potent anti-inflammatory and analgesic properties. Additionally, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to have potential anticancer activity by inducing apoptosis in cancer cells. In agrochemicals, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to exhibit potent insecticidal activity against various pests, including mosquitoes and aphids. In material science, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been used as a building block for the synthesis of various organic compounds, including polymers and liquid crystals.
Propiedades
IUPAC Name |
1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O4/c12-11(13,14)9-6(10(18)19)5-16(15-9)7-3-1-2-4-8(7)17(20)21/h1-5H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLZJOAOWJYFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2575388.png)
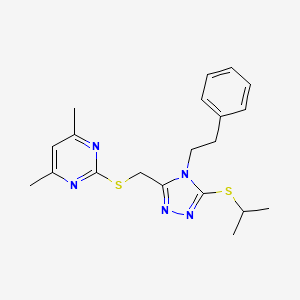

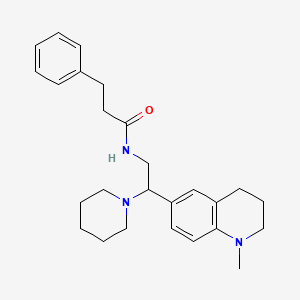
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide](/img/structure/B2575396.png)
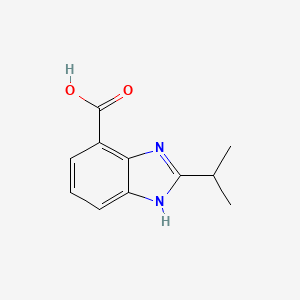
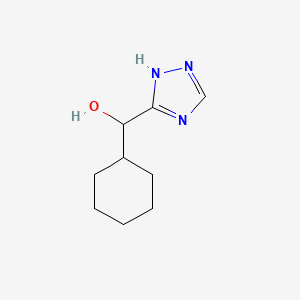
![{[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2575401.png)

![N-cyclohexyl-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N-methylbenzamide](/img/structure/B2575403.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2575406.png)

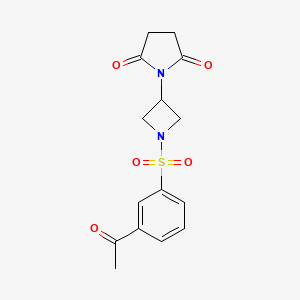
![N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2575410.png)